molecular formula C14H18N2O5 B1298052 Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate CAS No. 53241-90-0

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate

Cat. No.: B1298052
CAS No.: 53241-90-0
M. Wt: 294.3 g/mol
InChI Key: FJDMNLFVZHBIHR-UHFFFAOYSA-N
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Description

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate is a chemical compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate typically involves the reaction of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate in ethanol. The reaction mixture is heated at reflux for four hours and then cooled to room temperature. The solvent is removed under reduced pressure to yield the desired product . This method provides a quantitative yield of the compound.

Chemical Reactions Analysis

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate can be compared with similar compounds such as:

  • Diethyl 2-{[(pyridin-3-yl)amino]methylene}malonate
  • Diethyl 2-{[(6-chloropyridin-3-yl)amino]methylene}malonate
  • Diethyl 2-{[(6-fluoropyridin-3-yl)amino]methylene}malonate

These compounds share similar structural features but differ in their substituents on the pyridine ringThis compound is unique due to the methoxy group, which can influence its electronic properties and interactions with molecular targets .

Properties

IUPAC Name

diethyl 2-[[(6-methoxypyridin-3-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-20-13(17)11(14(18)21-5-2)9-15-10-6-7-12(19-3)16-8-10/h6-9,15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDMNLFVZHBIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347218
Record name Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53241-90-0
Record name Diethyl {[(6-methoxypyridin-3-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-amino-2-methoxypyridine (Aldrich, 100 g, 0.806 mole) and diethyl ethoxymethylenemalonate (Aldrich, 163 mL, 0.806 mole) in EtOH (1 L) was heated at reflux for 4 hours, then was cooled to RT. Concentration to dryness gave the title compound (238 g, quantitative).
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163 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 3-amino-6-methoxy-pyridine (200.0 g, 1611.05 mmol, 1.0 eq) and 2-ethoxymethylene-malonic acid diethyl ester (348.4 g, 1611.05 mmol, 1.0 eq) in toluene (650 mL) is heated to reflux and the ethanol formed is removed by azeotropic distillation. After 2.5 hours at 115° C., the reaction mixture is cooled to room temperature, the solvent is removed and the resulting solid is washed with 500 mL of hexane then dried under vacuum to afford 2-[(6-methoxy-pyridin-3-ylamino)-methylene]-malonic acid diethyl ester as a red solid (434.0 g, 90% yield).
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200 g
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